

Centbuclidine molecular target and sodium channel blockade

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Compound Focus: Centbuclidine

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Centbuclidine at a Glance

Centbuclidine is an investigational local anesthetic agent with a unique profile. The table below summarizes its core characteristics based on available data.

Attribute	Description
Chemical Classification	Quinolone derivative; described as a "nonester, nonamide" local anesthetic [1].
Molecular Target	Voltage-gated sodium channels (Nav) [1].
Proposed Mechanism	Reversible inhibition of sodium channels, preventing depolarization and action potential propagation in neurons [1].
Clinical Concentration	0.5% solution [2].
Reported Onset & Duration	Similar onset to lidocaine; significantly longer duration (approx. 2.5 hours) due to inherent vasoconstrictive properties [2].

Attribute	Description
Notable Feature	Considered for use in medically compromised pediatric patients where lidocaine or adrenaline is contraindicated [2].

Sodium Channel Blockade Context

Centbucridine's primary molecular target is the **voltage-gated sodium channel (Nav)** [1]. These channels are critical for generating and propagating action potentials in excitable cells like neurons. The diagram below illustrates the general mechanism of local anesthetic action.

*Local anesthetics (LA) like **centbucridine** bind to voltage-gated sodium channels from the inside of the cell membrane, preventing sodium influx and action potential propagation.*

This mechanism is consistent with established local anesthetics like lidocaine and bupivacaine [1]. The search for more selective and safer sodium channel blockers is a major focus in pain research, particularly targeting subtypes like **Nav1.8** that are enriched in pain-sensing neurons [3] [4].

Research and Clinical Notes

Available clinical data is limited but promising. One study reported that **centbucridine** provided effective anesthesia for **Inferior Alveolar Nerve Block (IANB)** in pediatric patients, with no toxic reactions observed [2]. Its inherent vasoconstriction is a key differentiator, potentially eliminating the need for vasoconstrictor additives like epinephrine [2].

However, the literature notes that **centbucridine** is **still under clinical investigation**, and its efficacy and safety in children under 12 years require further assessment [2] [1].

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